molecular formula C8H9BrO3S B12076789 5-Bromo-4-isopropoxythiophene-2-carboxylic acid

5-Bromo-4-isopropoxythiophene-2-carboxylic acid

Cat. No.: B12076789
M. Wt: 265.13 g/mol
InChI Key: PPHWWHZJKDAWEW-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, an isopropoxy group at the 4-position, and a carboxylic acid group at the 2-position. These structural features make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-isopropoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-isopropoxythiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This approach ensures better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-isopropoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 5-substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

5-Bromo-4-isopropoxythiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents and drug candidates.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-isopropoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the isopropoxy group can influence its binding affinity and selectivity towards these targets. Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the isopropoxy group.

    4-Isopropoxythiophene-2-carboxylic acid: Similar structure but lacks the bromine atom.

    5-Bromo-4-methoxythiophene-2-carboxylic acid: Similar structure but has a methoxy group instead of an isopropoxy group.

Uniqueness

5-Bromo-4-isopropoxythiophene-2-carboxylic acid is unique due to the combination of the bromine atom and the isopropoxy group, which imparts distinct chemical reactivity and potential biological activities. This combination allows for selective modifications and functionalizations, making it a versatile compound in organic synthesis and research applications.

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

5-bromo-4-propan-2-yloxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H9BrO3S/c1-4(2)12-5-3-6(8(10)11)13-7(5)9/h3-4H,1-2H3,(H,10,11)

InChI Key

PPHWWHZJKDAWEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(SC(=C1)C(=O)O)Br

Origin of Product

United States

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